2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid
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Overview
Description
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a methoxyphenyl group, which is known to impart unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate isoindoline derivative. This intermediate is then subjected to further reactions, such as oxidation or cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for drug discovery and development.
Medicine: Research is conducted to evaluate its therapeutic potential in treating various diseases. Its derivatives are tested for efficacy and safety in preclinical and clinical trials.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to enhance the compound’s binding affinity to certain receptors, enzymes, or proteins. This interaction can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and biological activity.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used primarily as a reagent in organic synthesis.
Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities and therapeutic potential.
Uniqueness
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is unique due to its specific structural features, such as the isoindoline core and the methoxyphenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-13-8-3-2-7-12(13)17-9-10-5-4-6-11(16(19)20)14(10)15(17)18/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDTTQXVUJZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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